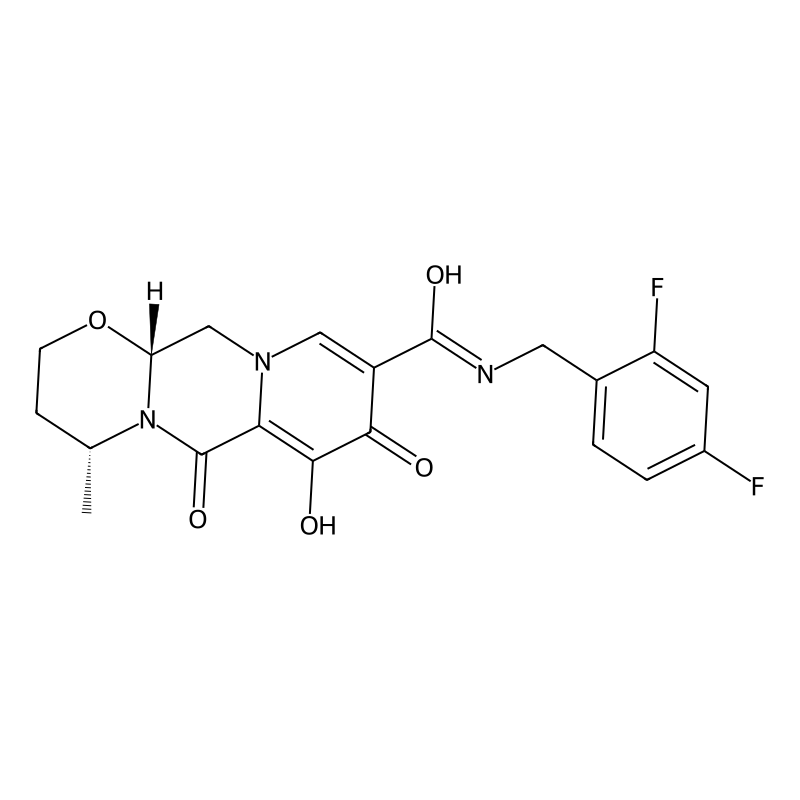

Dolutegravir RR isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Potential Areas of Research for Dolutegravir RR Isomer

The Dolutegravir RR isomer holds potential for scientific research in a few key areas:

Understanding the Mechanism of Action

Studies can investigate the precise way the R,R isomer interacts with the viral integrase enzyme compared to the S,S isomer. This knowledge could aid in the development of even more potent and specific INSTIs [].

Drug-Drug Interaction Studies

Research can explore potential interactions between the Dolutegravir RR isomer and other medications. This information is crucial for ensuring safe and effective treatment regimens for HIV patients [].

Development of Novel Antiretrovirals

Studying the R,R isomer's antiviral properties in isolation might provide insights for designing new drugs that target the HIV integrase enzyme with even greater efficacy [].

Dolutegravir RR isomer, also known as (4R,12aR)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrano[3,4-b]quinolin-9-yl acetate, is a stereoisomer of Dolutegravir. It is classified as a second-generation human immunodeficiency virus type 1 integrase strand transfer inhibitor. The molecular formula of Dolutegravir RR isomer is C20H19F2N3O5, with a molecular weight of approximately 397.38 g/mol . This compound is significant in the context of HIV treatment due to its ability to inhibit the integrase enzyme, which is crucial for viral replication.

- Nucleophilic substitutions: The presence of functional groups allows for nucleophilic attack and substitution reactions.

- Hydrolysis: Under certain conditions, the acetate group can undergo hydrolysis to yield the corresponding alcohol.

- Oxidation and reduction: The compound can be subjected to oxidation or reduction reactions due to its multiple functional groups.

The reactivity of Dolutegravir RR isomer can be influenced by the stereochemistry of its structure, which may affect its interaction with biological targets.

Dolutegravir RR isomer exhibits potent antiviral activity against HIV-1. It functions by inhibiting the integrase enzyme, preventing the integration of viral DNA into the host genome. This mechanism of action makes it effective in reducing viral load in infected individuals. Studies have shown that Dolutegravir and its isomers can achieve high levels of viral suppression and have a favorable safety profile compared to earlier generations of antiretroviral drugs .

The synthesis of Dolutegravir RR isomer involves several steps:

- Formation of key intermediates: Starting materials are reacted to form intermediates that contain the necessary functional groups.

- Stereoselective synthesis: Specific reaction conditions are employed to ensure the formation of the desired stereochemistry (RR isomer).

- Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate the Dolutegravir RR isomer from other by-products and impurities.

The detailed synthetic pathway may vary depending on the specific laboratory protocols and available reagents .

Dolutegravir RR isomer has significant applications in:

- HIV Treatment: As an integrase inhibitor, it is used in antiretroviral therapy regimens for HIV-infected patients.

- Research: It serves as a reference compound in studies assessing drug efficacy and safety profiles.

- Drug Development: The compound may be explored for further modifications to enhance its pharmacological properties or reduce side effects.

Interaction studies involving Dolutegravir RR isomer focus on its pharmacokinetics and pharmacodynamics. Key areas include:

- Drug-drug interactions: Research has been conducted to evaluate how Dolutegravir RR isomer interacts with other medications commonly used in HIV treatment.

- Metabolism studies: Understanding how this compound is metabolized in the body helps predict potential side effects and efficacy.

- Binding studies: Investigations into how well Dolutegravir RR isomer binds to integrase and other proteins provide insights into its mechanism of action.

These studies are crucial for optimizing treatment regimens and ensuring patient safety .

Dolutegravir RR isomer shares structural and functional similarities with several other compounds used in HIV treatment. Some notable similar compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Raltegravir | Integrase inhibitor | First-generation integrase inhibitor |

| Elvitegravir | Integrase inhibitor | Requires boosting with cobicistat |

| Bictegravir | Integrase inhibitor | Single-tablet regimen; high barrier to resistance |

Uniqueness of Dolutegravir RR Isomer

Dolutegravir RR isomer stands out due to its enhanced potency against HIV strains resistant to earlier treatments. Its favorable pharmacokinetic profile allows for once-daily dosing without food restrictions, making it a preferred choice in modern antiretroviral therapy . Additionally, ongoing research into its unique stereochemistry may reveal further advantages over other integrase inhibitors.

(4R,12aR) Configuration Analysis

The Dolutegravir RR isomer, designated with the systematic name (4R,12aR)-N-[(2,4-difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b] [1] [3]oxazine-9-carboxamide, exhibits a distinctive stereochemical configuration with two defined stereogenic centers [3] [4]. The compound possesses the molecular formula C₂₀H₁₉F₂N₃O₅ and demonstrates specific stereochemical arrangements at positions 4 and 12a of the pyrido-pyrazino-oxazine ring system [2] [4].

The stereochemical analysis reveals that this isomer maintains the (4R,12aR) absolute configuration, which contrasts with the parent compound Dolutegravir that exhibits the (4R,12aS) configuration [2] [5]. The CAS registry number 1357289-29-2 specifically identifies this stereoisomeric form, distinguishing it from other configurational variants [3] [4]. Computational analysis indicates that the compound has two defined atom stereocenters with no undefined stereogenic centers, confirming the absolute stereochemical assignment [2].

The (4R,12aR) configuration imparts distinct three-dimensional spatial characteristics to the molecule, influencing both its conformational preferences and potential biological interactions [2] [21]. The nitrogen-containing polycyclic structure maintains rigidity through the fused ring system while allowing conformational flexibility at specific positions [21].

Conformational Studies and Spatial Arrangement

Conformational analysis of the Dolutegravir RR isomer reveals complex spatial arrangements within the tricyclic framework [6] [19]. The pyrido[1',2':4,5]pyrazino[2,1-b] [1] [3]oxazine core system adopts specific conformational states that are influenced by the stereochemical configuration at the 4R and 12aR positions [6] [26].

Molecular dynamics simulations have demonstrated that the compound exhibits conformational stability with restricted torsional flexibility in bonds closest to the metal-chelating core due to π-conjugation of the amide and aromatic systems [6]. The saturated six-membered ring within the tricyclic structure shows conformational variability, with ring pucker conformations influenced by van der Waals interactions [6].

The spatial arrangement of the 2,4-difluorobenzyl substituent demonstrates significant conformational freedom, connected to the core structure through a flexible linker consisting of six bonds [6]. This extended linker provides enhanced conformational adaptability compared to other integrase inhibitor structures, allowing the difluorophenyl ring to adopt various spatial orientations [6].

Three-dimensional conformational studies indicate that the compound maintains a topological polar surface area of 99.2 Ų, with rotatable bond count of three, reflecting the balance between structural rigidity and conformational flexibility [2]. The heavy atom count of 30 contributes to the overall molecular complexity rating of 829 [2].

Comparative Structure with Parent Compound

Structural comparison between the Dolutegravir RR isomer and the parent compound Dolutegravir reveals critical stereochemical differences [5] [21]. The parent compound possesses the (4R,12aS) configuration, while the RR isomer maintains the (4R,12aR) stereochemistry, representing a configurational inversion at the 12a position [5].

Both compounds share identical molecular formulas (C₂₀H₁₉F₂N₃O₅) and molecular weights (419.4 g/mol), but exhibit distinct stereochemical properties [2] [5]. The parent compound demonstrates preferred binding interactions with integrase enzymes due to its specific spatial arrangement, while the RR isomer shows altered binding characteristics [6] [7].

Structural analysis reveals that both compounds maintain the same connectivity pattern but differ in three-dimensional spatial organization [2]. The tricyclic core structure remains consistent between both forms, with the primary distinction residing in the stereochemical orientation at the 12a position [5] [21].

The 2,4-difluorobenzyl carboxamide substituent maintains identical attachment patterns in both compounds, but the altered stereochemistry of the RR isomer influences the overall molecular conformation and potential interaction profiles [3] [6]. This stereochemical variation represents a critical structural modification that affects the compound's physicochemical behavior and potential biological activity [21].

Physicochemical Properties

Physical Constants and Molecular Parameters

The Dolutegravir RR isomer exhibits specific physical constants that characterize its solid-state properties and molecular behavior [22] [23]. The compound demonstrates a melting point range of 190-193°C, indicating substantial thermal stability characteristic of the tricyclic ring system [22]. This melting point represents the thermal transition point where the crystalline structure transforms to liquid phase under standard atmospheric conditions [22].

| Physical Parameter | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 419.4 | g/mol | [2] |

| Melting Point | 190-193 | °C | [22] |

| Exact Mass | 419.12927704 | Da | [2] |

| Monoisotopic Mass | 419.12927704 | Da | [2] |

| XLogP3-AA | 2.4 | - | [2] |

| Topological Polar Surface Area | 99.2 | Ų | [2] |

| Hydrogen Bond Donor Count | 2 | - | [2] |

| Hydrogen Bond Acceptor Count | 8 | - | [2] |

| Rotatable Bond Count | 3 | - | [2] |

| Heavy Atom Count | 30 | - | [2] |

| Complexity | 829 | - | [2] |

The compound exists as a solid at room temperature with characteristic crystalline properties [22] [23]. Storage conditions typically require refrigeration at -20°C under inert atmosphere to maintain long-term stability, indicating sensitivity to environmental conditions such as moisture and oxidation [22] [23]. The hygroscopic nature of related sodium salt forms suggests potential moisture sensitivity of the free base form [23].

Density measurements and specific volume calculations have not been extensively reported in the literature, though the molecular architecture suggests relatively high density due to the compact tricyclic ring system and halogenated substituents [2]. The formal charge of zero indicates electrical neutrality under standard conditions [2].

Spectroscopic Fingerprinting

Spectroscopic characterization of the Dolutegravir RR isomer provides detailed molecular fingerprinting through multiple analytical techniques [12] [14]. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that distinguish this stereoisomer from other configurational variants [12] [29].

Proton Nuclear Magnetic Resonance analysis in DMSO-d₆ demonstrates specific chemical shift assignments including methyl protons at 1.27 ppm (3H, d), aliphatic protons in the 1.45-1.50 ppm range, and aromatic protons characteristic of the 2,4-difluorobenzyl substituent [12]. The spectroscopic data confirms the structural integrity of the tricyclic core system and the presence of the carboxamide functional group [12].

Mass spectrometry analysis employs electrospray ionization techniques with characteristic fragmentation patterns [14]. The precursor ion exhibits m/z 420.1 in positive ionization mode, representing the protonated molecular ion [M+H]⁺ [14]. Principal product ions include fragments at m/z 277.1, 136.0, 127.0, 107.0, and 101.0, providing diagnostic fingerprinting for compound identification [14].

High-resolution mass spectrometry confirms the exact molecular mass of 419.12927704 Da, supporting the molecular formula assignment [2]. The isotopic distribution pattern reflects the presence of fluorine atoms and the specific elemental composition [14].

Infrared spectroscopy provides functional group identification with characteristic absorption bands for carbonyl stretching, amide functionalities, and aromatic C-H vibrations [13]. Fourier Transform Infrared analysis confirms the presence of intermolecular hydrogen bonding patterns and solid-state molecular interactions [13].

Solubility and Stability Profiles

The Dolutegravir RR isomer demonstrates limited aqueous solubility characteristics typical of BCS Class II compounds [8] [13]. Water solubility remains minimal across physiological pH ranges, with slight solubility observed in polar organic solvents such as DMSO and methanol under heated conditions [22] [23] [24].

| Solvent System | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | Slightly soluble | Room temperature | [27] |

| DMSO | 2.5 mg/ml | Heated conditions | [24] |

| Methanol | Slightly soluble | Heated conditions | [23] |

| DMF | 5 mg/ml | Standard conditions | [24] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/ml | Physiological pH | [24] |

| Ethanol | Slightly soluble | Standard conditions | [24] |

The compound exhibits pH-dependent solubility behavior with enhanced dissolution under specific buffer conditions [15]. Solid dispersion formulations using hydrophilic polymers such as Poloxamer 407 demonstrate significant solubility enhancement, achieving 5.7-fold improvement compared to pure crystalline forms [13] [15].

Stability studies reveal temperature-dependent degradation patterns [20]. The compound demonstrates stability at refrigerated conditions (2-8°C) for extended periods, while room temperature storage results in gradual degradation [20]. Accelerated stability testing at 40°C/75% relative humidity indicates reduced stability under elevated temperature and humidity conditions [30].

Chemical stability analysis shows resistance to alkaline conditions but susceptibility to acidic and oxidative environments [28]. Forced degradation studies identify specific degradation pathways including hydrolytic cleavage of the carboxamide bond and oxidative modification of the tricyclic core system [28]. The degradation products exhibit distinct chromatographic and spectroscopic properties that enable stability-indicating analytical methods [28].

Structure-Property Relationships

Stereochemical Influence on Molecular Properties

The stereochemical configuration of the Dolutegravir RR isomer significantly influences its molecular properties and physicochemical behavior [21] [29]. The (4R,12aR) stereochemistry creates distinct spatial arrangements that affect molecular interactions, conformational preferences, and overall chemical reactivity [21].

Computational analysis reveals that the XLogP3-AA value of 2.4 reflects the lipophilicity characteristics influenced by the specific stereochemical arrangement [2]. The stereochemical configuration affects the three-dimensional distribution of polar and nonpolar molecular regions, influencing partition coefficient behavior and membrane permeability characteristics [2].

The presence of two defined stereogenic centers with absolute (R,R) configuration creates asymmetric molecular recognition patterns [29]. Chiral chromatographic separation studies demonstrate baseline resolution between stereoisomeric forms, confirming distinct molecular recognition properties [29]. The stereochemical differences result in varied retention behaviors on chiral stationary phases, indicating differential intermolecular interaction patterns [29].

Hydrogen bonding capacity remains consistent across stereoisomeric forms with two donor sites and eight acceptor sites, but the spatial arrangement of these functionalities varies significantly [2]. The stereochemical configuration influences the accessibility and orientation of hydrogen bonding sites, affecting molecular association patterns and solid-state packing arrangements [21].

The molecular complexity rating of 829 reflects the stereochemical contributions to overall structural intricacy [2]. The (4R,12aR) configuration adds specific geometric constraints that influence conformational freedom and molecular dynamics behavior [6] [19].

Conformation-Activity Correlations

Conformational analysis reveals critical relationships between molecular geometry and potential biological activity for the Dolutegravir RR isomer [6] [7]. The stereochemical configuration directly influences the spatial arrangement of pharmacophoric elements within the molecule [6].

Molecular dynamics simulations demonstrate that the (4R,12aR) configuration results in altered binding pocket interactions compared to the parent (4R,12aS) compound [6] [7]. The conformational flexibility of the 2,4-difluorobenzyl substituent allows adaptive binding, but the altered core stereochemistry modifies the overall binding geometry [6].

The tricyclic core system maintains specific conformational states that influence metal coordination capabilities [6]. The oxygen atoms involved in metal chelation (O1, O2, O3) adopt distinct spatial orientations based on the stereochemical configuration, affecting coordination geometry and binding affinity [6].

Conformational studies reveal that the saturated six-membered ring adopts different pucker conformations depending on the stereochemical environment [6]. These conformational variations influence van der Waals interactions and overall molecular complementarity with target binding sites [6].

The extended linker connecting the difluorophenyl group to the tricyclic core provides conformational adaptability, but the RR stereochemistry modifies the accessible conformational space [6]. This altered conformational landscape affects the compound's ability to achieve optimal binding geometries and may influence biological activity profiles [6] [7].

Retrosynthetic Analysis

The retrosynthetic analysis of Dolutegravir RR isomer begins with the identification of key disconnections that reveal strategic bond-forming opportunities [1]. The primary retrosynthetic approach involves the cleavage of the oxazine ring system, leading to an intermediate bearing two chiral centers and a chiral amine precursor [1]. This disconnection strategy identifies three crucial building blocks: the pyridinone moiety (ring A), the chiral amino alcohol component, and the 2,4-difluorobenzyl amine fragment [2] [3].

The pyridinone core represents the most challenging synthetic target due to its highly functionalized nature and the requirement for precise regiocontrol during ring formation [4]. Traditional retrosynthetic approaches have focused on maltol as a starting material, though more recent strategies employ benzyl-protected pyran derivatives or direct cyclization methodologies [5] [6]. The stereochemical considerations for the RR isomer require careful control of both chiral centers during the cyclization process, with the 4R and 12aR configurations being established through diastereoselective transformations [7].

Classical Batch Synthesis Approaches

Key Synthetic Intermediates

Classical batch synthesis methodologies rely on a series of well-defined intermediates that serve as critical checkpoints for stereochemical control and overall synthetic efficiency [2] [3]. The primary intermediates include the pyridinone diester (C21H21F2N3O7, molecular weight 465.4), DTG-4 intermediate, DTG-5 aldehyde (C19H17F2N3O6, molecular weight 421.4), DTG-6 tricyclic acid (C19H19F2N3O6, molecular weight 423.4), and benzyl dolutegravir (C27H25F2N3O6, molecular weight 525.5) [2].

The pyridinone diester intermediate represents a crucial branch point in the synthesis, typically obtained through magnesium bromide-promoted intramolecular cyclization with yields ranging from 85-95% [2]. This intermediate demonstrates exceptional stability and serves as a versatile precursor for subsequent transformations. The DTG-5 aldehyde intermediate, while synthetically useful, exhibits inherent instability and requires immediate conversion to prevent decomposition [8].

| Intermediate | Molecular Formula | Molecular Weight | Stereochemistry | Stability | Typical Yield (%) |

|---|---|---|---|---|---|

| Pyridinone diester | C21H21F2N3O7 | 465.4 | Racemic | Stable | 85-95 |

| DTG-4 | C21H21F2N3O7 | 465.4 | (R) configuration | Stable | 90-95 |

| DTG-5 (aldehyde) | C19H17F2N3O6 | 421.4 | (R) configuration | Unstable | 85-90 |

| DTG-6 (tricyclic acid) | C19H19F2N3O6 | 423.4 | (R,R) configuration | Stable | 85-95 |

| Benzyl dolutegravir | C27H25F2N3O6 | 525.5 | (R,S) configuration | Stable | 90-95 |

| Dolutegravir RR isomer | C20H19F2N3O5 | 419.4 | (R,R) configuration | Stable | 85-90 |

Stereoselective Synthetic Strategies

Stereoselective synthesis of the Dolutegravir RR isomer employs multiple complementary strategies to ensure precise control over both chiral centers [7] [3]. The primary approach utilizes chiral auxiliary methodologies, wherein (R)-3-aminobutanol serves as the stereodirecting element during the critical cyclization step [3]. This strategy achieves diastereoselectivities exceeding 90:10 in favor of the desired RR configuration when performed under optimized conditions.

Alternative stereoselective approaches include the use of chiral Lewis acid catalysts, which have demonstrated effectiveness in promoting enantioselective cyclization reactions [2]. Magnesium bromide diethyl etherate has emerged as a particularly effective catalyst, providing both high yields (85-95%) and excellent stereochemical control [2]. The catalyst operates through coordination to the substrate carbonyl groups, creating a rigid transition state that favors formation of the RR stereoisomer.

The temporal control of stereochemistry proves critical, with the initial formation of the 4R center preceding the establishment of the 12aR configuration [7]. This sequential stereochemical induction relies on conformational preferences established during the pyridinone formation, which subsequently direct the facial selectivity of the cyclization reaction.

Continuous Flow Chemistry Applications

Flow Reactor System Design for Isomer Synthesis

Contemporary flow reactor designs for Dolutegravir RR isomer synthesis incorporate multiple reactor configurations optimized for specific transformation requirements [9] [5] [6]. The Little Things Factory (LTF) reactor system employs stainless steel construction with inner diameters ranging from 0.5-1.0 millimeters and lengths extending 1-5 meters, capable of operating at pressures up to 100 bar and temperatures reaching 150°C [10].

Capillary microreactor systems utilize PFA (perfluoroalkoxy) or PEEK (polyether ether ketone) materials with inner diameters of 0.8-1.0 millimeters, providing excellent chemical compatibility and thermal control [8]. These systems demonstrate particular effectiveness for single-step transformations, operating at moderate pressures (5-20 bar) with precise temperature control ranging from ambient to 120°C.

| Reactor Type | Inner Diameter (mm) | Length (m) | Material | Pressure Rating (bar) | Temperature Range (°C) | Flow Rate Range (mL/min) | Primary Application |

|---|---|---|---|---|---|---|---|

| Little Things Factory (LTF) | 0.5-1.0 | 1-5 | Stainless steel | 10-100 | 0-150 | 0.01-10 | Multistep synthesis |

| Capillary Microreactor | 0.8-1.0 | 0.5-2 | PFA/PEEK | 5-20 | 0-120 | 0.01-1 | Single reactions |

| Microfluidized Bed | 4.6 | 0.1-0.2 | Stainless steel | 5-10 | 50-150 | 0.01-0.1 | Catalytic reactions |

| T-mixer System | 0.5 | 0.01 | PEEK | 20 | Ambient-100 | 0.1-5 | Mixing/quenching |

| Coil Reactor | 1.0-2.0 | 2-10 | PFA/Stainless steel | 10-50 | 0-150 | 0.1-50 | Residence time control |

| Packed Bed Reactor | 4.6-10 | 0.1-0.5 | Stainless steel | 10-100 | 0-200 | 1-100 | Heterogeneous catalysis |

Process Parameters Optimization

Process parameters optimization for continuous flow synthesis of Dolutegravir RR isomer focuses on the critical variables of flow rate, residence time, temperature, and pressure [8] [10]. Optimal flow rates have been established at 0.03 milliliters per minute, providing residence times of 10 minutes while maintaining high conversion rates exceeding 95% [8].

Temperature optimization studies reveal that the optimal operating range spans 120-135°C, balancing reaction rate acceleration with thermal stability considerations [8]. Pressure maintenance at 2.76 bar ensures adequate back-pressure regulation while preventing solvent vaporization at elevated temperatures. The catalyst loading optimization demonstrates that titanium cation-exchanged montmorillonite at 0.4-0.8 grams provides superior catalytic activity compared to homogeneous acid catalysts [8].

| Parameter | Batch Process | Continuous Flow | Microfluidized Bed | Optimal Conditions |

|---|---|---|---|---|

| Flow Rate (mL/min) | N/A | 0.03-0.06 | 0.03 | 0.03 |

| Residence Time (min) | 120-2070 | 1.5-30 | 10-25 | 10 |

| Temperature (°C) | 5-100 | 50-135 | 105-135 | 120-135 |

| Pressure (bar) | 1 | 2.76 | 2.76 | 2.76 |

| Catalyst Loading (%) | 1-10 | 0.05-5 | 0.4-0.8 g | 0.05-1 |

| Solvent System | MeOH/DCM/AcOH | ACN/THF/TFA | ACN/AcOH | ACN/AcOH |

| Reagent Equivalents | 1.2-2.5 | 1.08-1.42 | 1.08 | 1.08-1.42 |

| Conversion Rate (%) | 65-90 | 90-99 | 95-99 | 95-99 |

Telescoping Synthetic Steps in Flow Systems

Telescoping synthetic methodologies represent a paradigm shift in Dolutegravir RR isomer synthesis, enabling the seamless integration of multiple transformations without intermediate isolation [9] [5] [10]. The six-step telescoping sequence begins with pyran to pyridinone conversion using LTF-VS reactors, achieving 85-95% yields within 5-15 minute residence times at 80-100°C [5] [10].

Sequential ester hydrolysis proceeds through coil reactor systems with 2-5 minute residence times at 0-25°C, maintaining 90-95% yields while avoiding thermal decomposition [10]. The acetal deprotection step utilizes LTF-VS reactors with shortened residence times of 0.5-2 minutes at 50-80°C, generating the reactive aldehyde intermediate in situ [10].

| Step | Transformation | Flow Reactor | Residence Time (min) | Temperature (°C) | Yield (%) | Isolation Required |

|---|---|---|---|---|---|---|

| Step 1: Pyran to Pyridinone | Ring formation | LTF-VS reactor | 5-15 | 80-100 | 85-95 | No |

| Step 2: Ester Hydrolysis | Selective hydrolysis | Coil reactor | 2-5 | 0-25 | 90-95 | No |

| Step 3: Acetal Deprotection | Aldehyde formation | LTF-VS reactor | 0.5-2 | 50-80 | 85-90 | No |

| Step 4: Cyclization | Tricycle formation | T-mixer + coil | 2.5-10 | 95-135 | 95-99 | Optional |

| Step 5: Amidation | Amide bond formation | T-mixer system | 1.5-3 | Ambient | 95-100 | No |

| Step 6: Debenzylation | Protecting group removal | LTF reactor | 3-9 | 100-120 | 90-96 | Yes |

The cyclization step employs T-mixer configurations coupled with coil reactors, enabling precise mixing of the aldehyde intermediate with (R)-3-aminobutanol [10]. This transformation achieves 95-99% yields within 2.5-10 minute residence times at 95-135°C, representing a dramatic improvement over batch methodologies requiring several hours [8].

Enzymatic and Biocatalytic Methods

CAL-B Enzyme-Catalyzed Stereoselective Transformations

Candida antarctica lipase B (CAL-B) represents the most extensively investigated biocatalyst for stereoselective transformations relevant to Dolutegravir RR isomer synthesis [11] [12]. CAL-B demonstrates exceptional enantioselectivity (>95% ee) in the kinetic resolution of racemic esters and amides, particularly those containing fluorinated aromatic substituents analogous to the 2,4-difluorobenzyl moiety present in the target molecule [11].

The enzyme operates through an acyl-enzyme intermediate mechanism, wherein the nucleophilic serine residue in the active site forms a covalent adduct with the substrate [11]. The stereochemical discrimination arises from differential binding affinities of the R and S enantiomers, with the preferred R configuration experiencing favorable hydrophobic interactions within the enzyme active site [11].

Optimal reaction conditions for CAL-B-catalyzed transformations involve temperatures ranging from 50-70°C in organic-aqueous biphasic systems [11] [12]. Reaction times typically span 24-72 hours, though this extended duration is offset by the exceptional stereochemical purity of the products obtained [12]. The enzyme demonstrates remarkable stability under these conditions, maintaining activity over multiple reaction cycles when immobilized on appropriate supports [11].

| Enzyme | Substrate | Product | Selectivity (ee %) | Temperature (°C) | Reaction Time (h) | Solvent System | Application |

|---|---|---|---|---|---|---|---|

| CAL-B (Candida antarctica Lipase B) | Racemic esters/amides | (R)-amides with >95% ee | >95 | 50-70 | 24-72 | Organic/aqueous | Kinetic resolution |

| CALA (Candida antarctica Lipase A) | β-amino esters | Chiral β-amino esters | 78-95 | 40-60 | 12-48 | Organic solvents | Asymmetric synthesis |

| Transaminase ATA-117 | α-keto esters | Chiral amines | >90 | 30-45 | 6-24 | Aqueous buffer | Amine synthesis |

| UDP-glucuronosyltransferase 1A1 | Dolutegravir (metabolic) | Glucuronide conjugates | N/A | 37 | Continuous | Biological media | Drug metabolism |

| Lipase from Chromobacterium viscosum | Carboxylic acid esters | Chiral alcohols | 85-90 | 50-60 | 24-48 | Organic/water | Ester hydrolysis |

Biocatalytic Process Integration

Biocatalytic process integration for Dolutegravir RR isomer synthesis involves the strategic combination of enzymatic transformations with traditional chemical methodologies [13] [12]. The most promising approach utilizes CAL-B for the preparation of chiral (R)-3-aminobutanol derivatives, which subsequently serve as building blocks for the stereoselective cyclization reaction [14] [12].

The integration strategy employs a two-stage approach wherein enzymatic resolution generates the chiral amine component with >95% enantiomeric excess, followed by chemical coupling with the pyridinone intermediate [12]. This hybrid methodology combines the exceptional stereoselectivity of enzymatic transformations with the efficiency and scalability of chemical processes.

Process optimization studies demonstrate that the enzymatic step can be performed in continuous mode using immobilized CAL-B in packed bed reactors [13]. Flow rates of 0.1-1.0 milliliters per minute provide residence times of 2-6 hours, sufficient for complete conversion while maintaining enzyme stability [13]. The subsequent chemical transformations can be directly telescoped without purification of the enzymatic product, providing significant process economy advantages [13].

Alternative biocatalytic approaches involve transaminase-catalyzed synthesis of chiral amine intermediates from corresponding ketone precursors [13]. Transaminase ATA-117 demonstrates excellent selectivity (>90% ee) for the formation of R-configured amines, with reaction times of 6-24 hours at moderate temperatures (30-45°C) [13]. This methodology provides access to a broader range of chiral amine building blocks, enabling structure-activity relationship studies and analog synthesis.